molecular formula C17H19ClFNO3S B6498965 N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide CAS No. 953157-33-0

N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide

Cat. No.: B6498965
CAS No.: 953157-33-0
M. Wt: 371.9 g/mol
InChI Key: SRBZPXPBAWGZMX-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylethylamine: This can be achieved through the reduction of 4-chlorophenylacetonitrile using hydrogen gas in the presence of a palladium catalyst.

    Synthesis of 4-fluorophenoxypropane-1-sulfonyl chloride: This involves the reaction of 4-fluorophenol with propane-1-sulfonyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenylethylamine with 4-fluorophenoxypropane-1-sulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major products include sulfonic acids and their derivatives.

    Reduction: The major products include amines and alcohols.

    Substitution: The major products include substituted sulfonamides.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenylacetic acid
  • 4-fluorophenylacetic acid
  • 4-chlorophenylethylamine

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide is unique due to the combination of its chlorophenyl and fluorophenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO3S/c18-15-4-2-14(3-5-15)10-11-20-24(21,22)13-1-12-23-17-8-6-16(19)7-9-17/h2-9,20H,1,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBZPXPBAWGZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)CCCOC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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